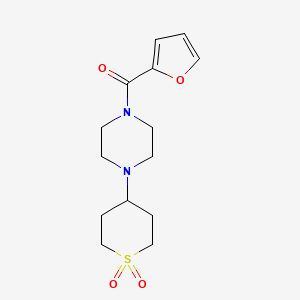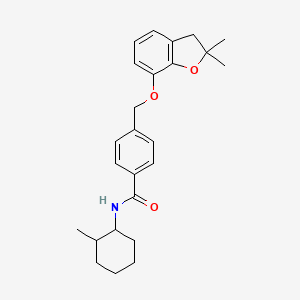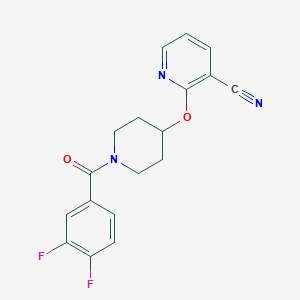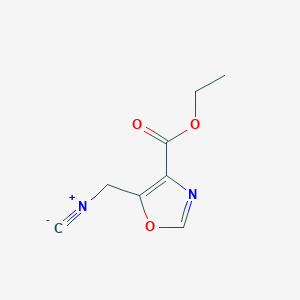
(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(furan-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(furan-2-yl)methanone, also known as TDTP, is a novel compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications.
Wirkmechanismus
Target of Action
It’s worth noting that furan derivatives and piperazine compounds have been found to interact with a variety of targets, including mao inhibitors, kappa opioid receptor agonists, sigma receptor agonists, gaba receptor agonists, cox-2 inhibitors, beta blockers, μ opioid receptor agonists, muscarinic receptor agonists, α-adrenergic blockers, and calcium channel blockers .
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound. The furan and piperazine moieties in the compound suggest potential interactions with various receptors and enzymes, leading to diverse biological effects .
Biochemical Pathways
Given the broad range of targets associated with furan and piperazine derivatives, it’s likely that multiple biochemical pathways could be influenced .
Pharmacokinetics
The presence of the furan ring in the compound is known to improve pharmacokinetic characteristics of lead molecules, optimizing solubility and bioavailability parameters of proposed poorly soluble lead molecules .
Result of Action
Given the broad range of potential targets, it’s likely that the compound could have diverse effects at the molecular and cellular level .
Vorteile Und Einschränkungen Für Laborexperimente
(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(furan-2-yl)methanone has several advantages for use in lab experiments, including its high potency and selectivity, as well as its ability to inhibit multiple targets involved in inflammation and cancer progression. However, this compound also has some limitations, including its relatively low solubility and stability, which may affect its efficacy in vivo.
Zukünftige Richtungen
There are several potential future directions for research on (4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(furan-2-yl)methanone, including the development of novel this compound derivatives with improved pharmacokinetic properties and the investigation of this compound's potential therapeutic applications in other diseases such as neurodegenerative disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to optimize its dosing and delivery for clinical use.
Conclusion
In conclusion, this compound is a novel compound with potential therapeutic applications in the treatment of inflammatory diseases and cancer. Its mechanism of action involves the inhibition of enzymes and signaling pathways involved in inflammation and cancer progression, and it has been shown to have a range of biochemical and physiological effects. While this compound has some limitations, it also has several advantages for use in lab experiments, and there are several potential future directions for research on this compound.
Synthesemethoden
(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(furan-2-yl)methanone can be synthesized through a multi-step process involving the reaction of furan-2-carboxylic acid with 1,1-dioxo-4-thiopyranmethanol to form furan-2-ylmethyl 4-(1,1-dioxotetrahydro-2H-thiopyran-4-yl)piperazine-1-carboxylate. The final step involves the conversion of the carboxylate group to a ketone using trifluoroacetic acid, resulting in the formation of this compound.
Wissenschaftliche Forschungsanwendungen
(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(furan-2-yl)methanone has been the subject of several scientific studies due to its potential therapeutic applications. One study found that this compound exhibited potent anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Another study found that this compound had antitumor activity against several cancer cell lines, suggesting its potential use as an anticancer agent.
Eigenschaften
IUPAC Name |
[4-(1,1-dioxothian-4-yl)piperazin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c17-14(13-2-1-9-20-13)16-7-5-15(6-8-16)12-3-10-21(18,19)11-4-12/h1-2,9,12H,3-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJMOPRGNIBWBFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1N2CCN(CC2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-{3-[(3-bromophenyl)amino]propyl}carbamate](/img/structure/B2901455.png)
![2-(benzylthio)-1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2901456.png)


![2-(4-fluorophenoxy)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2901463.png)
![2-([1,1'-biphenyl]-4-yl)-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2901464.png)
![2-[2,4-dichloro(methylsulfonyl)anilino]-N-methyl-N-phenylacetamide](/img/structure/B2901467.png)


![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2901471.png)
![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(3,4,5-triethoxyphenyl)methanone](/img/structure/B2901474.png)
![N-allyl-2-[(4-methylbenzyl)sulfinyl]-5,6,7,8-tetrahydro-4-quinazolinamine](/img/structure/B2901475.png)
![2-[3-(4-Fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile](/img/structure/B2901476.png)